molecular formula C26H24F2N4O3S2 B2963541 4-(azepan-1-ylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 898355-40-3

4-(azepan-1-ylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2963541
CAS RN: 898355-40-3
M. Wt: 542.62
InChI Key: SUOWHTMZGUYNBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(azepan-1-ylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C26H24F2N4O3S2 and its molecular weight is 542.62. The purity is usually 95%.
BenchChem offers high-quality 4-(azepan-1-ylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(azepan-1-ylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Patel and Patel (2015) synthesized spiro thiazolinone heterocyclic compounds, showing that as the fusion of heterocyclic rings increases, higher antimicrobial activities are observed. This suggests that compounds with thiazolyl moieties, akin to the chemical structure , could be explored for their antimicrobial potential (Patel & Patel, 2015).

Synthesis of Novel Heterocyclic Compounds

Research by Danilyuk et al. (2016) on electrophilic intramolecular cyclization of derivatives of unsaturated compounds highlights the synthesis pathways that could be relevant for creating complex molecules with potential biological activities, including those with azepan-ylsulfonyl and thiazolyl groups (Danilyuk et al., 2016).

Anti-inflammatory and Analgesic Properties

The synthesis and evaluation of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids by Muchowski et al. (1985) demonstrate the potential for compounds with complex heterocyclic structures to exhibit significant anti-inflammatory and analgesic activities. This work supports the exploration of similar compounds for pharmacological properties (Muchowski et al., 1985).

Heterocyclic Synthesis and Potential Applications

The work by Shaaban (2008) on microwave-assisted synthesis of fused heterocycles incorporating trifluoromethyl moiety illustrates the synthetic approaches to constructing complex heterocycles that could be applicable to the synthesis and study of compounds like the one . These heterocycles could have various biological and pharmacological applications (Shaaban, 2008).

properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24F2N4O3S2/c27-20-14-22(28)24-23(15-20)36-26(30-24)32(17-18-6-5-11-29-16-18)25(33)19-7-9-21(10-8-19)37(34,35)31-12-3-1-2-4-13-31/h5-11,14-16H,1-4,12-13,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOWHTMZGUYNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CN=CC=C3)C4=NC5=C(C=C(C=C5S4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24F2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.